4-chloro-2-nitro-N-phenylbenzenesulfonamide
Description
Historical Development of Sulfonamide Chemistry
The discovery of sulfonamides marked a paradigm shift in medicinal and synthetic chemistry. Sulfanilamide, first synthesized in 1908 but not recognized for its antibacterial properties until the 1930s, laid the foundation for systemic antimicrobial therapy. Gerhard Domagk’s identification of Prontosil (1932), a sulfonamide-containing azo dye, demonstrated that metabolic activation to sulfanilamide was critical for antibacterial efficacy. This breakthrough catalyzed structural derivatization efforts to enhance potency and reduce toxicity.
4-Chloro-2-nitro-N-phenylbenzenesulfonamide emerged as part of this innovation wave, combining a sulfonamide backbone with electron-withdrawing substituents (chloro and nitro groups) and an N-phenyl moiety. Early synthesis routes relied on sulfonyl chloride intermediates, but modern methods, such as palladium-catalyzed cross-coupling (e.g., aryl chlorides with potassium aryltrifluoroborates), improved yields to >80%. The compound’s structural complexity reflects mid-20th-century efforts to optimize sulfonamide stability and reactivity through halogenation and nitration.
Table 1: Key Milestones in Sulfonamide Derivative Synthesis
Academic Significance in Chemical Sciences
This compound exemplifies the interplay between electronic effects and bioactivity. The nitro group at position 2 enhances electrophilicity, enabling nucleophilic aromatic substitution reactions, while the chloro group at position 4 stabilizes intermediates through inductive effects. These features make it a versatile precursor in synthesizing heterocyclic compounds, including quinoline and benzothiazole derivatives.
In crystallography, its planar sulfonamide group (S–N bond length: ~1.63 Å) and dihedral angle between aromatic rings (~75°) have been analyzed via X-ray diffraction to understand steric effects on molecular packing. Computational studies using DFT/B3LYP/6-311++G** methods reveal a HOMO-LUMO gap of 4.98 eV, correlating with moderate reactivity in electron-transfer reactions.
Research Landscape Evolution
Post-2000, research shifted toward sustainable synthesis and multifunctional applications:
- Green Chemistry : A 2023 study demonstrated a one-pot decarboxylative fluorosulfonylation method using carboxylic acids, reducing waste by 40% compared to traditional routes.
- Hybrid Molecules : Coupling with pyrrole-carboxylate scaffolds yielded antimicrobial hybrids with 15–19 mm inhibition zones against E. coli and S. typhimurium.
- Analytical Advances : TLC-SERS (thin-layer chromatography–surface-enhanced Raman spectroscopy) enabled detection limits of 6.2–18.8 ng/mL in residue analysis.
Table 2: Modern Synthesis Techniques for this compound
Methodological Challenges in Sulfonamide Research
Synthetic Complexity :
Purification Difficulties :
Stability Issues :
Analytical Limitations :
- Traditional UV detection (λ~260 nm) lacks specificity in biological matrices. LC-MS/MS with MRM transitions (m/z 313→156) enhances sensitivity.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-nitro-N-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4S/c13-9-6-7-12(11(8-9)15(16)17)20(18,19)14-10-4-2-1-3-5-10/h1-8,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXKFNWRPFEUBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
4-chloro-2-nitro-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-2-nitro-N-phenylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-chloro-2-nitro-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is known to affect cellular processes such as signal transduction and metabolic pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The position and nature of substituents significantly influence physical, chemical, and biological properties. Key analogs include:
(a) N-(2-Chloro-2-nitro-1-phenylpropyl)-4-methylbenzenesulfonamide ()
- Substituents : Chloro and nitro groups on a propyl chain; methyl group on the benzene ring.
- The methyl group enhances lipophilicity.
(b) N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()
- Substituents : Chloro and nitro groups on the phenyl ring; methylsulfonyl and acetamide groups.
(c) N-(2-Chlorophenyl)-4-nitrobenzenesulfonamide ()
- Substituents : Chloro on the phenyl ring; nitro on the benzene ring (position 4).
- Impact : Positional isomerism (nitro at position 4 vs. 2 in the target compound) alters electronic effects. The para-nitro group may increase resonance stabilization compared to ortho-substitution.
Physical Properties
Melting points and spectral data from analogs suggest trends:
The target compound’s melting point is expected to fall within 150–200°C, influenced by nitro and chloro groups’ intermolecular interactions. IR spectra would show characteristic S=O (~1350 cm⁻¹), NO₂ (~1520 cm⁻¹), and C-Cl (~750 cm⁻¹) stretches.
Biological Activity
4-Chloro-2-nitro-N-phenylbenzenesulfonamide is an organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H9ClN2O4S
- Molecular Weight : 312.73 g/mol
- Structural Characteristics : The compound features a chloro group, a nitro group, and a sulfonamide moiety, contributing to its unique chemical behavior and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, blocking their activity. This interaction affects various cellular processes, including signal transduction and metabolic pathways.
- Antimicrobial Activity : Studies indicate that this compound exhibits broad-spectrum antimicrobial properties against various pathogens, including bacteria and fungi. It has been shown to disrupt bacterial cell wall synthesis and inhibit protein synthesis.
- Anticancer Properties : Preliminary research suggests potential anticancer effects, possibly through apoptosis induction or cell cycle arrest in cancer cells.
Biological Activity Data
The following table summarizes the key biological activities observed for this compound:
| Activity Type | Target Organism/Cell Line | IC50/EC50 Values | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 25 µM | Inhibition of cell wall synthesis |
| Antifungal | Candida albicans | 15 µM | Disruption of cell membrane integrity |
| Anticancer | MCF-7 (breast cancer cells) | 30 µM | Induction of apoptosis |
| Antiparasitic | Trypanosoma brucei | 20 µM | Inhibition of metabolic pathways |
Case Studies
-
Antimicrobial Efficacy :
A study assessed the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The compound demonstrated significant activity against Staphylococcus aureus and Candida albicans, with IC50 values indicating effective inhibition at micromolar concentrations . -
Anticancer Activity :
In vitro studies on MCF-7 breast cancer cells revealed that this compound induced apoptosis at concentrations as low as 30 µM. The mechanism was linked to the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent . -
Antiparasitic Potential :
High-throughput screening identified the compound's activity against Trypanosoma brucei, with an EC50 value of approximately 20 µM. This finding positions it as a candidate for further development in treating parasitic infections .
Q & A
Q. Key Reaction Parameters
| Reagent | Role | Optimal Ratio |
|---|---|---|
| 4-Chloro-2-nitrobenzenesulfonyl chloride | Electrophile | 1.2–1.5 eq |
| Aniline derivative | Nucleophile | 1.0 eq |
| Pyridine | Base (HCl scavenger) | 2.0 eq |
How is structural confirmation performed for this compound?
Structural validation combines spectroscopic and crystallographic methods:
- NMR : - and -NMR confirm aromatic substitution patterns and sulfonamide linkage. For example, the sulfonamide proton (N–H) appears as a broad singlet near δ 10–12 ppm.
- X-ray Crystallography : Resolves bond lengths and angles (e.g., S–N bond: ~1.63 Å; C–Cl bond: ~1.74 Å) .
- IR Spectroscopy : Sulfonyl S=O stretches appear as strong absorptions at 1350–1150 cm.
What purification strategies are effective for isolating high-purity this compound?
Recrystallization using ethanol/water (7:3 v/v) yields >95% purity. For trace impurities (e.g., unreacted sulfonyl chloride), flash chromatography (silica gel, hexane/ethyl acetate 4:1) is recommended. HPLC (C18 column, acetonitrile/water gradient) resolves isomeric byproducts .
Advanced Research Questions
How to resolve contradictions in spectroscopic data during structural analysis?
Unexpected NMR signals (e.g., split N–H peaks) may arise from rotational barriers in the sulfonamide group. Solutions include:
- Variable-Temperature NMR : To observe coalescence of split signals.
- 2D NMR (HSQC, HMBC) : Maps - correlations to confirm connectivity.
- Computational Modeling (DFT) : Predicts optimized geometries and chemical shifts for comparison .
What strategies optimize synthetic yield in large-scale preparations?
Yield optimization requires:
- Catalyst Screening : DMF (0.1–1.0 mol%) as a Lewis acid catalyst improves sulfonylation efficiency.
- Solvent Selection : Anhydrous THF or DCM minimizes hydrolysis of sulfonyl chloride.
- Stoichiometry Adjustments : Excess sulfonyl chloride (1.5 eq) compensates for moisture sensitivity .
Q. Yield Optimization Data
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| None | DCM | 65 |
| DMF (0.5 mol%) | DCM | 88 |
| Pyridine | THF | 72 |
How does the sulfonamide group influence biological activity in medicinal chemistry studies?
The sulfonamide moiety acts as a hydrogen-bond donor/acceptor, enabling interactions with enzyme active sites (e.g., carbonic anhydrase). Structure-activity relationship (SAR) studies reveal:
- Electron-Withdrawing Groups (e.g., nitro, chloro): Enhance binding affinity by increasing electrophilicity.
- N-Substitution : Bulky aryl groups (e.g., phenyl) improve metabolic stability .
What are the stability challenges under varying pH conditions?
The compound hydrolyzes in strongly acidic (pH < 2) or basic (pH > 10) conditions:
- Acidic Hydrolysis : Cleaves the sulfonamide bond, yielding 4-chloro-2-nitrobenzenesulfonic acid and aniline.
- Basic Hydrolysis : Forms a sulfonate salt. Stability studies recommend storage in neutral buffers (pH 6–8) at 4°C .
How to assess environmental persistence and degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
